

# physical properties of Methyl 2-(Boc-amino)isonicotinate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Methyl 2-(Boc-amino)isonicotinate*

Cat. No.: B1422050

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **Methyl 2-(Boc-amino)isonicotinate**

## Introduction

In the landscape of modern medicinal chemistry and drug discovery, functionalized heterocyclic compounds serve as indispensable building blocks for constructing novel therapeutic agents. Among these, pyridine derivatives are of paramount importance due to their prevalence in numerous FDA-approved drugs and their ability to engage in critical biological interactions.<sup>[1]</sup> **Methyl 2-(Boc-amino)isonicotinate**, a bifunctional molecule featuring a protected amine and a methyl ester on a pyridine scaffold, represents a versatile intermediate for the synthesis of complex molecular architectures. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amino group under a wide range of reaction conditions, yet it can be removed under specific acidic conditions, allowing for sequential and controlled synthetic transformations.<sup>[2][3]</sup>

This technical guide provides a comprehensive examination of the core physical and chemical properties of **Methyl 2-(Boc-amino)isonicotinate**. Designed for researchers, synthetic chemists, and drug development professionals, this document consolidates essential data, presents validated analytical protocols, and offers insights into the practical handling and application of this key synthetic intermediate.

## Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all subsequent research.

**Methyl 2-(Boc-amino)isonicotinate** is identified by a unique CAS Registry Number and is described by several systematic names.

- IUPAC Name: methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate[4]
- CAS Number: 639091-75-1[4][5][6]
- Synonyms: Methyl 2-((tert-butoxycarbonyl)amino)isonicotinate, Methyl 2-(tert-butoxycarbonylamino)pyridine-4-carboxylate, 2-Boc-amino-isonicotinic acid methyl ester[4][6][7]

The molecule's structure, featuring a pyridine ring substituted at the 2- and 4-positions, is fundamental to its reactivity and utility.

Caption: 2D Structure of **Methyl 2-(Boc-amino)isonicotinate**.

Table 1: Molecular Properties and Identifiers

| Property          | Value   | Source    |
|-------------------|---|-----------|
| Molecular Formula | <b>C<sub>12</sub>H<sub>16</sub>N<sub>2</sub>O<sub>4</sub></b> | [4][5][6] |
| Molecular Weight  | 252.27 g/mol  | [4][5]    |
| Exact Mass        | 252.11100700 Da   | [4]       |
| SMILES            | CC(C)<br>(C)OC(=O)NC1=NC=CC(=C1)C(=O)OC                       | [4]       |

| InChIKey | TZCLGBJFBGZAQO-UHFFFAOYSA-N |[4] |

## Core Physical Properties

The physical properties of a compound dictate its behavior in different environments, influencing everything from reaction setup and solvent selection to purification and formulation.

Table 2: Summary of Physical Properties

| Property      | Value                      | Comments  | Source |
|---------------|----------------------------|---|--------|
| Appearance    | White to pale-yellow solid | Observed during synthesis and handling.   | [5][6] |
| Melting Point | N/A                        | Not consistently reported in public literature. Must be determined experimentally.  | [8]    |
| Boiling Point | 325.53 °C at 760 mmHg      | Calculated value. Decomposition may occur at this temperature.  | [8]    |
| Density       | 1.204 g/cm <sup>3</sup>    | Calculated value.   | [8]    |
| Solubility    | Slightly soluble in water  | Predicted based on related structures like Methyl isonicotinate. Soluble in common organic solvents (e.g., DMSO, DCM, Ethyl Acetate). | [9]    |
| LogP (XLogP3) | 1.5                        | Calculated value, indicating moderate lipophilicity.  | [4]    |

| Flash Point | 150.68 °C | Calculated value. | [8] |

## Field Insights on Physical Properties:

- Appearance and Purity: The compound is typically isolated as a white solid.[5] A pale-yellow coloration may indicate the presence of impurities and warrants further purification, typically by filtration or recrystallization, to achieve >98% purity for synthetic applications.[10]

- **Solubility and Reaction Conditions:** The moderate LogP value suggests that while solubility in purely aqueous systems is limited, it is readily soluble in a range of organic solvents. For synthetic reactions, solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are suitable. For purification via column chromatography, a mobile phase of ethyl acetate and hexanes is effective.
- **Thermal Stability:** While the calculated boiling point is high, it is crucial to recognize that Boc-protected amines can be thermally labile. Prolonged heating at high temperatures can lead to deprotection or decomposition. Therefore, reactions are typically conducted at moderate temperatures (e.g., 0 °C to 50 °C), and solvent removal should be performed under reduced pressure.[5]

## Spectroscopic Characterization

Unambiguous characterization is critical to confirm the identity and purity of the synthesized material. The following data are consistent with the structure of **Methyl 2-(Boc-amino)isonicotinate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR is the primary technique for structural confirmation. The spectrum provides distinct signals for each unique proton environment in the molecule.

Table 3: <sup>1</sup>H NMR Spectral Data (400 MHz, DMSO-d<sub>6</sub>)

| Chemical Shift ( $\delta$ , ppm) | Multiplicity      | Integration | Assignment                |
|----------------------------------|-------------------|-------------|---------------------------|
| 10.14                            | s                 | 1H          | N-H (carbamate)           |
| 8.43                             | dd, J=5.0, 0.8 Hz | 1H          | Pyridine H-6              |
| 8.33                             | s                 | 1H          | Pyridine H-3              |
| 7.45                             | dd, J=5.0, 1.5 Hz | 1H          | Pyridine H-5              |
| 3.89                             | s                 | 3H          | -OCH <sub>3</sub> (ester) |

| 1.48 | s | 9H | -C(CH<sub>3</sub>)<sub>3</sub> (Boc) |

(Source:[5])

#### Expert Analysis:

- The singlet at 10.14 ppm is characteristic of the carbamate N-H proton and is a key indicator of successful Boc protection.
- The downfield signals between 7.45 and 8.43 ppm correspond to the three protons on the substituted pyridine ring, with their splitting patterns confirming the 2,4-substitution pattern.
- The sharp singlets at 3.89 ppm and 1.48 ppm represent the methyl ester and the nine equivalent protons of the tert-butyl group, respectively, confirming the presence of both key functionalities.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. While specific experimental spectra are not widely published, the expected characteristic absorption bands can be predicted based on the structure.

#### Expected IR Absorption Bands:

- $\sim 3400\text{-}3200\text{ cm}^{-1}$  (N-H Stretch): A moderate to sharp peak corresponding to the stretching vibration of the N-H bond in the Boc-carbamate group.
- $\sim 3000\text{-}2850\text{ cm}^{-1}$  (C-H Stretch): Aliphatic C-H stretching from the methyl and tert-butyl groups.
- $\sim 1750\text{-}1710\text{ cm}^{-1}$  (C=O Stretch): Two distinct, strong absorption bands are expected in this region. One for the ester carbonyl ( $\sim 1725\text{ cm}^{-1}$ ) and one for the carbamate carbonyl ( $\sim 1715\text{ cm}^{-1}$ ).
- $\sim 1600\text{-}1450\text{ cm}^{-1}$  (C=C and C=N Stretch): Aromatic ring stretching vibrations from the pyridine core.
- $\sim 1250\text{-}1150\text{ cm}^{-1}$  (C-O Stretch): Strong bands corresponding to the C-O stretching of the ester and carbamate groups.

## Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For **Methyl 2-(Boc-amino)isonicotinate** ( $C_{12}H_{16}N_2O_4$ ), the expected monoisotopic mass is 252.1110 Da.<sup>[4]</sup> In electrospray ionization (ESI) mass spectrometry, the compound is expected to be observed as the protonated molecular ion  $[M+H]^+$  at  $m/z \approx 253.1$ .

## Experimental Protocols for Synthesis and Characterization

Trustworthiness in chemical research stems from reproducible and verifiable protocols. The following sections detail a standard synthesis and a robust analytical workflow.

### Protocol: Synthesis of Methyl 2-(Boc-amino)isonicotinate

This protocol is adapted from established literature procedures and provides a reliable method for laboratory-scale synthesis.<sup>[5]</sup>

#### Materials:

- Methyl 2-aminoisonicotinate (1.0 eq)
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O) (1.05 eq)
- tert-Butanol (t-BuOH) (approx. 40 mL per gram of starting material)
- Round-bottomed flask, magnetic stirrer, heating mantle/oil bath

#### Procedure:

- Charge a round-bottomed flask with Methyl 2-aminoisonicotinate (1.0 eq) and suspend it in t-BuOH.
- Begin vigorous stirring to ensure the suspension is homogenous.
- To the stirring solution, add di-tert-butyl dicarbonate (1.05 eq) portion-wise.

- Vent the flask (e.g., with a needle) to release CO<sub>2</sub> gas that evolves during the reaction.
- Heat the reaction mixture to 50 °C in an oil bath and let it stir overnight (18-24 hours).
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until near-complete conversion of the starting material is observed.
- Cool the mixture to room temperature. The product often precipitates as a solid.
- Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold t-BuOH or hexanes.
- The resulting white solid can be taken on for further use if purity is sufficient, or it can be further purified by recrystallization or column chromatography.

## Quality Control and Characterization Workflow

A self-validating workflow ensures that the material produced meets the required standards of identity, purity, and quality before its use in subsequent applications.

Caption: A typical quality control workflow for certifying a synthetic intermediate.

## Stability, Storage, and Handling

Proper storage is essential to maintain the integrity of **Methyl 2-(Boc-amino)isonicotinate**.

- Storage Conditions: The compound should be stored at 2-8°C in a tightly sealed container to protect it from moisture and air.<sup>[6]</sup> Long-term storage at room temperature is generally acceptable if the container is well-sealed and kept in a dry environment.
- Chemical Stability: The Boc protecting group is stable to basic conditions, nucleophiles, and reductive conditions. However, it is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane). This differential stability is the cornerstone of its utility in multi-step synthesis.<sup>[3][11]</sup> The ester group is susceptible to hydrolysis under strong acidic or basic conditions, particularly with heating.

- Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.

## Relevance in Drug Discovery

The aminopyridine structural motif is a privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bonds and other interactions within the active sites of enzymes and receptors.[12] Molecules like **Methyl 2-(Boc-amino)isonicotinate** serve as critical starting materials for synthesizing libraries of compounds for screening. The Boc-protected amine allows for modifications at other positions of the pyridine ring before its deprotection and subsequent functionalization, enabling the creation of diverse and complex drug candidates, including potential inhibitors for targets like histone deacetylase (HDAC) and cyclin-dependent kinases (CDK).[13]

## Conclusion

**Methyl 2-(Boc-amino)isonicotinate** is a well-characterized and highly valuable intermediate for chemical synthesis. Its physical properties—a stable solid with moderate lipophilicity and good solubility in organic solvents—make it straightforward to handle in a laboratory setting. Its spectroscopic profile is distinct and allows for unambiguous confirmation of its structure and purity. By understanding and applying the data and protocols outlined in this guide, researchers can confidently and effectively utilize this versatile building block to advance their projects in drug discovery and materials science.

## References

- PubChem. (n.d.). **Methyl 2-(Boc-amino)isonicotinate**. National Center for Biotechnology Information.
- Chemsoc. (2025). **Methyl 2-(Boc-amino)isonicotinate**.
- Pipzine Chemicals. (n.d.). 2-(Boc-amino)pyridine Manufacturer & Supplier in China.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyridine Derivatives in Modern Drug Discovery.
- BioOrganics. (n.d.). **Methyl 2-(Boc-amino)isonicotinate**.
- The Royal Society of Chemistry. (2015). Electronic Supplementary Information (ESI).
- Konno, H., et al. (2015). Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. *Bioorganic & Medicinal Chemistry Letters*.
- PubChem. (n.d.). Methyl isonicotinate. National Center for Biotechnology Information.
- Wikipedia. (n.d.). Methyl isonicotinate.

- Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. *Journal of Medicinal Chemistry*.
- Yahyazadeh, A., & Haggi, M. (n.d.). Synthesis and Characterization of Some New Aminoimidazoles. *Asian Journal of Chemistry*.
- PubChem. (n.d.). Methyl 2-amino-6-(aminomethyl)isonicotinate. National Center for Biotechnology Information.
- Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
- Shanghai Sunway Pharm Co., Ltd. (n.d.). methyl 2-(tert-butoxycarbonyl)isonicotinate.
- ResearchGate. (2020). FTIR spectra of 2-amino-5-methylpyridine and the complex.
- MDPI. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins.
- ResearchGate. (n.d.). DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. nbino.com [nbino.com]
- 2. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
- 3. Amino Protecting Groups Stability [organic-chemistry.org]
- 4. Methyl 2-(Boc-amino)isonicotinate | C12H16N2O4 | CID 52988139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 2-(Boc-amino)isonicotinate synthesis - chemicalbook [chemicalbook.com]
- 6. CAS 639091-75-1|Methyl 2-(Boc-Amino)Isonicotinate [rlavie.com]
- 7. methyl 2-(tert-butoxycarbonyl)isonicotinate - CAS:639091-75-1 - Sunway Pharm Ltd [3wpharm.com]
- 8. Methyl 2-(Boc-amino)isonicotinate | CAS#:639091-75-1 | Chemsric [chemsrc.com]
- 9. Methyl isonicotinate, 98% | Fisher Scientific [fishersci.ca]

- 10. BioOrganics [bioorganics.biz]
- 11. rsc.org [rsc.org]
- 12. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical properties of Methyl 2-(Boc-amino)isonicotinate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1422050#physical-properties-of-methyl-2-boc-amino-isonicotinate>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)